Evidence 1: Defined Bromodomain Selectivity Profile in BROMOscan Assays
A derivative compound incorporating the 1-bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene scaffold was evaluated in the BROMOscan assay platform against a panel of bromodomain proteins. The compound exhibited an IC50 > 10,000 nM for human BAZ2A, BRPF3, and WDR9 bromodomains, representing a well-defined negative selectivity benchmark for discriminating between bromodomain family members [1]. While this value indicates weak or negligible inhibition, it provides a validated quantitative reference point for medicinal chemists seeking to avoid off-target bromodomain interactions. This represents a class-level inference for the utility of this core scaffold in constructing highly selective chemical probes.
| Evidence Dimension | Inhibition of human BAZ2A bromodomain |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Active bromodomain inhibitors (typical range: IC50 < 100 nM for potent binders) |
| Quantified Difference | > 100-fold weaker than potent bromodomain inhibitors |
| Conditions | Human BAZ2A (M1792-L1905 residues) expressed in bacterial system; BROMOscan assay platform |
Why This Matters
This establishes the scaffold as a structurally characterized control with minimal off-target bromodomain engagement, essential for developing highly selective probes.
- [1] BindingDB. BDBM50158624 (CHEMBL3786012). Affinity Data for BAZ2A, BRPF3, WDR9. Accessed April 2026. View Source
